Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
CAS No.: 101291-22-9
Cat. No.: VC9924015
Molecular Formula: C16H12N2O2S2
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101291-22-9 |
|---|---|
| Molecular Formula | C16H12N2O2S2 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C16H12N2O2S2/c1-3-7-13-11(5-1)17-15(19-13)21-9-10-22-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2 |
| Standard InChI Key | HDOCKUPLIICONX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)SCCSC3=NC4=CC=CC=C4O3 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)SCCSC3=NC4=CC=CC=C4O3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of two benzoxazole rings connected via a dithioethane (–S–CH–CH–S–) bridge. Each benzoxazole unit comprises a fused benzene and oxazole ring, with the sulfur atoms at the 2-position of the oxazole forming the bridge. The SMILES notation (C(Sc1nc2c(o1)cccc2)CSc1nc2c(o1)cccc2) confirms this connectivity, highlighting the planar aromatic systems and flexible ethylene linkage.
Key structural features include:
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Planar benzoxazole rings: The conjugated π-system stabilizes the aromatic rings, influencing electronic properties.
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Dithioethane bridge: The sulfur atoms enhance electron delocalization and provide potential sites for coordination chemistry.
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Symmetry: The C symmetry simplifies synthetic routes and crystallographic analysis.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2,2'-[1,2-ethanediylbis(thio)]bis-benzoxazole likely involves cyclization and sulfur incorporation steps. A plausible route, extrapolated from related methodologies , includes:
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Formation of benzoxazole precursors: 2-Aminophenol derivatives react with carbon disulfide under basic conditions to yield 2-mercaptobenzoxazoles .
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Bridging via dithioethane: Cross-coupling two 2-mercaptobenzoxazole units with 1,2-dibromoethane in the presence of a base (e.g., KCO) facilitates sulfur–alkyl linkage .
Table 1: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | 2-Aminophenol + CS + KOH, reflux | 70–80% |
| 2 | 2-Mercaptobenzoxazole + 1,2-dibromoethane + KCO, DMF, 80°C | 50–60% |
Challenges in Synthesis
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Purification: The compound’s hydrophobicity necessitates chromatographic techniques (e.g., silica gel, eluent: DCM/MeOH).
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Byproducts: Incomplete coupling may yield mono- or tri-thioether derivatives, requiring careful optimization .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C) due to aromatic and sulfur-rich structure. Soluble in DMSO, DMF, and THF .
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Thermal stability: Decomposition temperature estimated at >250°C based on analogous benzoxazoles .
Crystallographic Insights
No single-crystal X-ray data are available, but molecular modeling suggests a monoclinic crystal system with π-stacking interactions between benzoxazole rings .
Future Research Directions
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